N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide
Description
N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound that features a pyridine ring, a trifluoromethyl group, and a propanamide moiety
Properties
IUPAC Name |
N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-10(15(23)21-9-11-2-7-14(22)20-8-11)24-13-5-3-12(4-6-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITNWGFFTGBWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNC(=O)C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the propanamide moiety: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: It can be used in the design of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]acetamide
- N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]butanamide
Uniqueness
N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridine ring and propanamide moiety contribute to its binding affinity and selectivity for molecular targets.
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